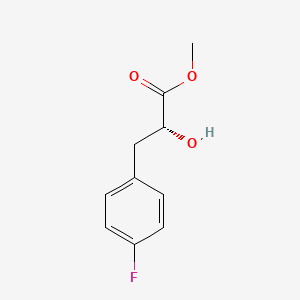

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a domino protocol for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones involved a Selectfluor-triggered multi-component reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate” are not available in the search results .Scientific Research Applications

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : The compound is used in the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones .

- Methods of Application or Experimental Procedures : A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .

- Results or Outcomes : Without the use of a base, gem-difluoro-oxylated quinazolin (thi)ones were afforded effectively as a sole product. In contrast, only monofluoro-oxylated analogues were obtained under basic conditions .

Application in Anesthetic Production

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : 4-Fluorophenylacetic acid, a compound similar to “Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate”, is used as an intermediate in the production of fluorinated anesthetics .

- Results or Outcomes : The production of fluorinated anesthetics. The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Application in Material Science

- Specific Scientific Field : Material Science .

- Summary of the Application : A series of 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylene derivatives was prepared .

- Methods of Application or Experimental Procedures : The organic compounds were characterized by 1H/13C NMR measurements, FT-IR spectra, and elemental analysis .

- Results or Outcomes : The nickel complexes were analyzed by FT-IR spectra, elemental analysis, and other methods .

Application in Multi-Component Reaction

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor .

- Methods of Application or Experimental Procedures : The reaction outcomes are restricted by the reaction environment. Without the use of a base, gem-difluoro-oxylated quinazolin (thi)ones were afforded effectively as a sole product. In contrast, only monofluoro-oxylated analogues were obtained under basic conditions .

- Results or Outcomes : The synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones .

Application in Pharmaceutical Chemistry

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : Methyl ®-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-14-dihydropyrimidine-5-carboxylate is used in pharmaceutical chemistry .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWFDTMQPLAWLR-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)

![Furo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B583089.png)

![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)